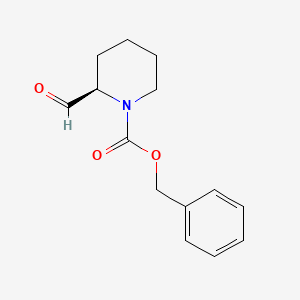

(R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde

Description

Properties

IUPAC Name |

benzyl (2R)-2-formylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-10-13-8-4-5-9-15(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,10,13H,4-5,8-9,11H2/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFLGEVEAZQPMO-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN([C@H](C1)C=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654370 | |

| Record name | Benzyl (2R)-2-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1068012-41-8 | |

| Record name | Benzyl (2R)-2-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde: Properties, Synthesis, and Applications

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a highly sought-after motif in drug design. Within this class of compounds, chiral derivatives offer the precision required for stereospecific interactions with biological targets. (R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde is a premier example of a versatile chiral building block. It combines the stereochemically defined piperidine core with two orthogonal functionalities: a reactive aldehyde "handle" for molecular elaboration and a robust N-benzyloxycarbonyl (Cbz or Z) protecting group that modulates reactivity and facilitates controlled synthetic transformations.

This technical guide provides a comprehensive examination of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, provide validated protocols for its synthesis and purification, explore its chemical reactivity, and discuss its strategic application in the synthesis of complex molecular architectures.

Physicochemical and Spectroscopic Profile

This compound, also known as (R)-N-Cbz-2-formylpiperidine, is a synthetic intermediate valued for its defined stereochemistry and versatile reactivity. Its core properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₇NO₃ | [3] |

| Molecular Weight | 247.29 g/mol | [3][4] |

| CAS Number | 105706-76-1 | [3] |

| Appearance | Typically a solid or oil | [4] |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, EtOAc); Insoluble in water. | [4] |

Structural Features: The molecule's utility stems from its distinct components:

-

The (R)-Stereocenter: The chiral center at the C2 position is crucial for creating enantiomerically pure target molecules, which is often a regulatory and efficacy requirement for modern therapeutics.

-

The Aldehyde Group: This electrophilic functional group is a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

-

The N-Cbz Protecting Group: The benzyloxycarbonyl group serves a critical dual function. It deactivates the otherwise nucleophilic and basic piperidine nitrogen, preventing unwanted side reactions.[5] Furthermore, its stability under a range of conditions and its susceptibility to clean removal via hydrogenolysis make it an ideal protecting group for multi-step synthesis.

Spectroscopic Data: While specific spectra are lot-dependent, the following provides an expected profile for structural confirmation:

-

¹H NMR (CDCl₃, 500 MHz):

-

δ 9.6-9.7 ppm (s, 1H, -CHO)

-

δ 7.2-7.4 ppm (m, 5H, Ar-H of Cbz)

-

δ 5.1-5.2 ppm (s or ABq, 2H, -OCH₂Ph)

-

δ 4.5-4.7 ppm (m, 1H, N-CH-CHO)

-

δ 2.8-4.2 ppm (m, 2H, piperidine N-CH₂)

-

δ 1.2-1.9 ppm (m, 6H, piperidine -CH₂-)

-

-

¹³C NMR (CDCl₃, 125 MHz):

-

δ ~200 ppm (C=O, aldehyde)

-

δ ~155 ppm (C=O, carbamate)

-

δ ~136 ppm (Ar-C, quat.)

-

δ ~128 ppm (Ar-CH)

-

δ ~67 ppm (-OCH₂Ph)

-

δ ~55-60 ppm (N-CH-CHO)

-

δ ~40-45 ppm (piperidine N-CH₂)

-

δ ~20-30 ppm (piperidine -CH₂-)

-

-

IR (ATR):

-

~1700-1720 cm⁻¹ (C=O stretch, aldehyde)

-

~1680-1700 cm⁻¹ (C=O stretch, carbamate)

-

~2720, 2820 cm⁻¹ (C-H stretch, characteristic of aldehydes)

-

~3030 cm⁻¹ (C-H stretch, aromatic)

-

Synthesis and Purification

The most reliable and common route to (R)-N-Cbz-2-piperidinecarboxaldehyde is the partial reduction of a suitable carboxylic acid derivative, typically an ester or Weinreb amide, derived from the commercially available (R)-N-Cbz-pipecolic acid. Reduction of the parent carboxylic acid directly often leads to over-reduction to the alcohol. The use of diisobutylaluminium hydride (DIBAL-H) at low temperatures is the industry-standard method for this transformation, as it allows for precise control to stop the reduction at the aldehyde stage.

Synthetic Workflow

Caption: Synthetic pathway from (R)-N-Cbz-pipecolic acid to the target aldehyde.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis starting from the corresponding methyl ester.

Step 1: Esterification of (R)-N-Cbz-Pipecolic Acid

-

Suspend (R)-N-Cbz-pipecolic acid (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of acid).

-

Cool the suspension to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).

-

Add thionyl chloride (1.2 eq) dropwise via syringe. Causality: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the Fischer esterification. This is a highly effective method for amino acid derivatives.

-

Remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure to remove methanol and excess HCl.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the methyl ester, which can often be used in the next step without further purification.

Step 2: DIBAL-H Reduction to the Aldehyde

-

Dissolve the (R)-N-Cbz-pipecolic acid methyl ester (1.0 eq) in anhydrous toluene (approx. 15 mL per gram) in a flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is critical to prevent over-reduction of the aldehyde to the alcohol and to control the reactivity of the powerful DIBAL-H reagent.

-

Add DIBAL-H (1.5 M solution in toluene, 1.1-1.3 eq) dropwise, ensuring the internal temperature does not rise above -70 °C.

-

Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction progress carefully by TLC (staining with KMnO₄ or p-anisaldehyde).

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Causality: Rochelle's salt is an effective chelating agent for the aluminum salts produced during workup, preventing the formation of gelatinous precipitates and facilitating a clean phase separation.

-

Allow the mixture to warm to room temperature and stir vigorously until the aqueous and organic layers are clear.

-

Separate the layers and extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

Purification Protocol

The crude aldehyde is typically purified by flash column chromatography on silica gel.

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1) as the eluent.

-

Elution: Load the adsorbed product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 30%).

-

Fraction Collection: Collect fractions and analyze by TLC. Combine fractions containing the pure product.

-

Solvent Removal: Concentrate the pure fractions under reduced pressure to yield the purified aldehyde.

Chemical Reactivity and Handling

The synthetic value of (R)-N-Cbz-2-piperidinecarboxaldehyde lies in the distinct and predictable reactivity of its two key functional groups.

Reactions at the Aldehyde Moiety

The aldehyde is a versatile electrophilic handle for constructing more complex molecules.

Caption: Common synthetic transformations of the aldehyde group.

-

Reductive Amination: This is one of the most powerful reactions for introducing diversity. The aldehyde readily forms an iminium ion with primary or secondary amines, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield a more complex amine. This is a cornerstone of library synthesis in drug discovery.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) converts the aldehyde into an alkene, providing a method for carbon chain extension with control over geometry (E/Z) depending on the ylide used.

-

Oxidation: Mild oxidation (e.g., with sodium chlorite) converts the aldehyde to the corresponding carboxylic acid, (R)-N-Cbz-pipecolic acid, providing access to amide and ester derivatives.

-

Reduction: Reduction with sodium borohydride (NaBH₄) cleanly yields the corresponding primary alcohol, (R)-N-Cbz-2-piperidinemethanol, a useful intermediate in its own right.

Deprotection of the N-Cbz Group

The Cbz group is robust but can be removed cleanly under specific conditions, most commonly catalytic hydrogenation.

Caption: N-Cbz deprotection via catalytic hydrogenation.

Detailed Experimental Protocol: Hydrogenolysis

-

Dissolve the N-Cbz protected piperidine derivative (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add palladium on carbon (10% Pd/C, approx. 5-10 mol% Pd).

-

Purge the reaction vessel with hydrogen gas (or use a balloon of H₂) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC/LC-MS. Causality: The reaction progress can be followed by the disappearance of the UV-active Cbz group.

-

Upon completion, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Caution: Pd/C can be pyrophoric and should not be allowed to dry in the air.

-

Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected secondary amine.

Stability and Storage

-

This compound is susceptible to oxidation. It should be stored in a cool, dry, and dark place under an inert atmosphere (argon or nitrogen).[4][6]

-

For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended to minimize degradation.[4]

-

Avoid contact with strong oxidizing agents.[6]

Strategic Applications in Drug Discovery

The true value of (R)-N-Cbz-2-piperidinecarboxaldehyde is realized in its application as a strategic intermediate in the synthesis of high-value pharmaceutical targets.

-

Scaffold for Chiral Ligands: The piperidine ring is a proven scaffold for CNS agents, antivirals, and oncology drugs.[1] Starting with this enantiopure aldehyde allows for the direct synthesis of the desired enantiomer of a drug candidate, avoiding costly chiral separation later in the synthesis.

-

Introduction of Pharmacophoric Elements: The aldehyde serves as the primary point of attachment for side chains that can interact with specific pockets in a biological target. For instance, reductive amination allows for the systematic introduction of a wide range of amine-containing groups to probe structure-activity relationships (SAR).

-

Access to the Core Amine: Following elaboration of the aldehyde, the N-Cbz group can be removed to reveal the piperidine nitrogen. This secondary amine is often a critical pharmacophoric element, acting as a hydrogen bond acceptor/donor or a basic center that forms a salt bridge with an acidic residue (e.g., aspartate or glutamate) in a protein's active site. The N-benzylpiperidine motif, which is structurally related, is known to provide crucial cation-π interactions.[7]

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of complex, chiral molecules. Its combination of a stereodefined core, a robust protecting group, and a reactive functional handle makes it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthetic access, and reactivity profile, as outlined in this guide, empowers researchers to leverage this building block to its full potential in the design and development of next-generation therapeutics.

References

-

(R)-1-(Benzyloxycarbonyl)-2-piperidinecarboxylic Acid - Pharmaffiliates. [Link]

-

N-Cbz-4-Piperidine Carboxaldehyde | High Purity CAS 144090-65-1 Supplier in China - Bouling Chemical Co., Limited. [Link]

- Method for preparing piperazines - Google P

-

1-Piperidinecarboxaldehyde - PubChem. [Link]

- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google P

-

13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects - ResearchGate. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. [Link]

-

Purification of THP protected compound : r/Chempros - Reddit. [Link]

-

Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design - ResearchGate. [Link]

-

Stability of Synthetic Piperazines in Human Whole Blood - PubMed. [Link]

-

N-Benzyl piperidine Fragment in Drug Discovery - PubMed. [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. [Link]

-

1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid - PubChem. [Link]

-

4-Piperidinecarboxaldehyde - PubChem. [Link]

-

Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes. [Link]

-

Design, synthesis and pharmacological evaluation of N-benzyl-piperidinyl-aryl-acylhydrazone derivatives as donepezil hybrids: Discovery of novel multi-target anti-alzheimer prototype drug candidates | Request PDF - ResearchGate. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. N-Cbz-4-Piperidine Carboxaldehyde | High Purity CAS 144090-65-1 Supplier in China | Applications, Safety Data & Reliable Manufacturing [chemheterocycles.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Technical-Guide-to-the-Synthesis-of-(R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde

Abstract: This document provides an in-depth technical guide for the synthesis of (R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde, a valuable chiral building block in pharmaceutical and medicinal chemistry. The guide details a robust and widely adopted three-step synthetic pathway commencing from the commercially available chiral precursor, (R)-pipecolic acid. While acknowledging the user's query for a route starting from achiral piperidine, this guide prioritizes a practical, efficient, and high-yielding strategy suitable for laboratory and process scale-up. Each synthetic step—N-protection, reduction, and oxidation—is presented with a detailed, step-by-step protocol, mechanistic insights, and critical process parameters. The causality behind experimental choices, safety considerations, and characterization methods are thoroughly discussed to ensure scientific integrity and reproducibility.

Strategic Analysis: From Piperidine vs. Chiral Pool Starting Material

The request specified a synthesis starting from piperidine. A theoretical pathway from achiral piperidine would necessitate a resolution of a racemic intermediate or an asymmetric synthesis step to establish the required (R)-stereocenter at the C2 position.[1][2][3] Such routes, while academically interesting, often involve complex procedures, specialized chiral catalysts, or classical resolutions that can be tedious and lower in overall yield.[4]

A more pragmatic and industrially relevant approach, which will be the focus of this guide, utilizes the "chiral pool." This strategy leverages naturally occurring, enantiomerically pure starting materials. For this synthesis, (R)-pipecolic acid (also known as (R)-piperidine-2-carboxylic acid), a derivative of the amino acid lysine, serves as an ideal and readily available precursor.[5][6][7] This approach bypasses the need for asymmetric induction or resolution, ensuring high enantiopurity in the final product from the outset.

The selected three-step sequence is as follows:

-

N-Protection: The secondary amine of (R)-pipecolic acid is protected with a benzyloxycarbonyl (Cbz or Z) group.

-

Reduction: The carboxylic acid moiety is selectively reduced to a primary alcohol.

-

Oxidation: The resulting primary alcohol is carefully oxidized to the target aldehyde.

This pathway is reliable, scalable, and employs well-understood chemical transformations.

Synthetic Workflow Overview

The overall transformation from the chiral starting material to the final product is illustrated below. Each step is designed to be high-yielding and produce intermediates that can often be used with minimal purification.

Caption: Overall synthetic route from (R)-pipecolic acid to the target aldehyde.

Detailed Experimental Protocols

Step 1: N-Protection of (R)-Pipecolic Acid

Objective: To protect the secondary amine of (R)-pipecolic acid with a benzyloxycarbonyl (Cbz) group, preventing its interference in subsequent reduction steps. The Cbz group is chosen for its stability under the planned reduction and oxidation conditions and its relative ease of removal via hydrogenolysis if required in later synthetic stages.[8]

Reaction: (R)-Pipecolic Acid + Benzyl Chloroformate --(Base)--> (R)-1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid

Protocol:

-

Dissolution: Dissolve (R)-pipecolic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (NaOH) (2.2 eq) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise to the cold solution. The rate of addition should be controlled to maintain the temperature below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Workup (Acidification): Once the reaction is complete, cool the mixture again to 0 °C and carefully acidify to pH 2-3 with a cold 1 M hydrochloric acid (HCl) solution. A white precipitate of the product should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (R)-N-Benzyloxycarbonyl-pipecolic acid as a white solid or viscous oil. The product is often of sufficient purity to proceed to the next step without further purification.[9]

| Reagent/Parameter | Quantity/Value | Purpose |

| (R)-Pipecolic Acid | 1.0 eq | Starting Material |

| Sodium Hydroxide | 2.2 eq | Base to deprotonate amine & acid |

| Benzyl Chloroformate | 1.1 eq | Cbz protecting group source |

| Temperature | 0 °C to RT | Controls reactivity |

| Reaction Time | 4-6 hours | To ensure completion |

Step 2: Reduction of N-Cbz-(R)-Pipecolic Acid to Alcohol

Objective: To selectively reduce the carboxylic acid to a primary alcohol. Borane-tetrahydrofuran complex (BH₃·THF) is an excellent choice for this transformation as it efficiently reduces carboxylic acids in the presence of the Cbz group's ester-like functionality.

Reaction: (R)-N-Cbz-Pipecolic Acid + BH₃·THF --> (R)-N-Benzyloxycarbonyl-2-piperidinemethanol

Protocol:

-

Setup: In an oven-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the N-Cbz-(R)-pipecolic acid (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reductant Addition: Add a 1 M solution of borane-THF complex (BH₃·THF) (1.5-2.0 eq) dropwise via a syringe or dropping funnel. Vigorous hydrogen gas evolution will be observed.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12-16 hours (overnight).

-

Quenching: Carefully quench the reaction by cooling to 0 °C and adding methanol dropwise until gas evolution ceases. This step destroys the excess borane.

-

Purification: Remove the solvents under reduced pressure. The resulting residue can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R)-N-Benzyloxycarbonyl-2-piperidinemethanol as a colorless oil or low-melting solid.

| Reagent/Parameter | Quantity/Value | Purpose |

| N-Cbz-(R)-Pipecolic Acid | 1.0 eq | Substrate |

| Borane-THF Complex | 1.5-2.0 eq | Reducing Agent |

| Anhydrous THF | Solvent | Reaction Medium |

| Temperature | 0 °C to RT | Controls reaction rate |

| Reaction Time | 12-16 hours | To ensure completion |

Step 3: Oxidation of Alcohol to Aldehyde

Objective: To oxidize the primary alcohol to the desired aldehyde without over-oxidation to the carboxylic acid. The Swern oxidation is a reliable and mild method that meets this requirement. It operates at low temperatures, minimizing side reactions.

Reaction Mechanism Overview (Swern Oxidation): This process involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form an electrophilic sulfur species, which then reacts with the alcohol. Subsequent addition of a hindered base, like triethylamine (TEA), induces an intramolecular elimination to yield the aldehyde.

Caption: Key stages of the Swern oxidation protocol.

Protocol:

-

Oxalyl Chloride Solution: In an oven-dried, three-neck flask under an inert atmosphere, add anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath. Add oxalyl chloride (1.5 eq) dropwise.

-

DMSO Addition: Add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.2 eq) in anhydrous DCM dropwise to the oxalyl chloride solution, ensuring the internal temperature remains below -65 °C. Stir for 15 minutes.

-

Alcohol Addition: Add a solution of (R)-N-Benzyloxycarbonyl-2-piperidinemethanol (1.0 eq) from Step 2 in anhydrous DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30-45 minutes.

-

Base Addition: Add triethylamine (TEA) (5.0 eq) dropwise. The mixture may become thick. Stir for an additional 30 minutes at -78 °C.

-

Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature over ~1 hour. Quench by adding water.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde should be purified by silica gel chromatography to yield the final product, this compound.

| Reagent/Parameter | Quantity/Value | Purpose |

| Oxalyl Chloride | 1.5 eq | DMSO Activator |

| Dimethyl Sulfoxide | 2.2 eq | Oxidant |

| Triethylamine | 5.0 eq | Base for Elimination |

| Temperature | -78 °C | Critical for stability of intermediates |

| Anhydrous DCM | Solvent | Reaction Medium |

Product Characterization

The identity and purity of the final product and all intermediates should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of impurities. The aldehyde proton in the final product typically appears as a characteristic singlet or doublet around 9.5-10.0 ppm in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy: To identify key functional groups. A strong carbonyl (C=O) stretch for the aldehyde will be observed around 1720-1740 cm⁻¹.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Polarimetry: To measure the specific rotation and confirm the retention of the (R)-enantiomeric configuration.

Safety and Handling

-

Benzyl Chloroformate (Cbz-Cl): Is a lachrymator and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Borane-THF Complex (BH₃·THF): Is flammable and reacts violently with water, releasing flammable hydrogen gas. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere.

-

Swern Oxidation Reagents: Oxalyl chloride is toxic and corrosive. DMSO can enhance skin absorption of other chemicals. The reaction generates carbon monoxide and dimethyl sulfide, which is volatile and has a strong, unpleasant odor. This entire procedure must be conducted in an efficient fume hood. The reaction is highly exothermic and requires strict temperature control at -78 °C to avoid hazardous decomposition.

References

-

Munchhof, M. J., & Meyers, A. I. (1995). An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. The Journal of Organic Chemistry, 60(22), 7084–7085. [Link][1][2]

-

Bailey, P. D., Millwood, P. A., & Smith, P. D. (1998). Asymmetric routes to substituted piperidines. Chemical Communications, (6), 633–640. [Link][3][5][10]

-

Groves, C. E., et al. (2020). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link][11]

-

Reddy, M. S., & N, N. (2009). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry. [Link][12]

-

Kozma, D., & Marthi, M. (2003). Optical resolutions, theory and practice. Scientific Update Training Course. As referenced in US Patent 7683175B2. [4]

-

Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 124-144. [Link][6]

-

Wikipedia contributors. (n.d.). Pipecolic acid. Wikipedia. Retrieved January 15, 2026, from [Link][7]

-

Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Referenced in a discussion on ResearchGate. [Link][8]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing) DOI:10.1039/A709071D [pubs.rsc.org]

- 4. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]

- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 6. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to (R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde: A Chiral Building Block for Drug Discovery

(R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde , a key chiral intermediate, plays a significant role in the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical development. Its unique structural features, combining a protected amine within a piperidine ring and a reactive aldehyde group, make it a versatile building block for creating stereochemically defined molecules. This guide provides an in-depth analysis of its chemical properties, synthesis, and applications, tailored for researchers and professionals in organic synthesis and medicinal chemistry.

Core Compound Identity: CAS Number and Structure

CAS Number: 1068012-41-8[1]

The structure of this compound is characterized by a piperidine ring with a benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom and an aldehyde functional group at the 2-position. The "(R)" designation indicates the stereochemistry at the chiral center, which is the carbon atom bearing the aldehyde group.

Molecular Formula: C14H17NO3

Molecular Weight: 247.29 g/mol [2]

Structure:

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure piperidine derivatives is a cornerstone of modern synthetic organic chemistry, driven by the prevalence of the piperidine scaffold in a vast array of bioactive molecules and approved drugs.[3][4][5][6][7] The preparation of this compound typically starts from the corresponding carboxylic acid, (R)-1-(Benzyloxycarbonyl)-2-piperidinecarboxylic acid (CAS No: 28697-09-8).[8][9]

A common synthetic approach involves the reduction of the carboxylic acid or its activated derivatives to the aldehyde. This transformation requires careful selection of reagents to avoid over-reduction to the alcohol.

Experimental Protocol: Synthesis via Reduction of an Activated Carboxylic Acid Derivative

This protocol outlines a general procedure for the synthesis of this compound from its corresponding carboxylic acid.

Step 1: Activation of the Carboxylic Acid

The carboxylic acid is first converted to a more reactive species, such as an acid chloride or a Weinreb amide, to facilitate controlled reduction.

-

Materials:

-

(R)-1-(Benzyloxycarbonyl)-2-piperidinecarboxylic acid

-

Oxalyl chloride or thionyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride (for Weinreb amide formation)

-

Anhydrous dichloromethane (DCM)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure (for Acid Chloride Formation):

-

Dissolve (R)-1-(Benzyloxycarbonyl)-2-piperidinecarboxylic acid in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add oxalyl chloride (or thionyl chloride) to the solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or IR spectroscopy).

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.

-

Step 2: Reduction to the Aldehyde

The activated carboxylic acid derivative is then reduced to the aldehyde using a suitable reducing agent.

-

Materials:

-

Crude (R)-N-Benzyloxycarbonyl-2-piperidinecarbonyl chloride

-

A mild reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)3H) or diisobutylaluminium hydride (DIBAL-H)

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Inert atmosphere

-

-

Procedure:

-

Dissolve the crude acid chloride in anhydrous THF under an inert atmosphere and cool to -78 °C.

-

Slowly add a solution of the chosen reducing agent in THF to the reaction mixture.

-

Stir the reaction at -78 °C for a specified time, monitoring the progress by TLC.

-

Quench the reaction by the careful addition of a suitable quenching agent (e.g., Rochelle's salt solution or dilute acid).

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

-

The Strategic Importance of the N-Cbz Protecting Group

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in organic synthesis. Its selection in this context is deliberate and offers several advantages:

-

Stability: The Cbz group is stable to a wide range of reaction conditions, including many oxidative and reductive conditions that do not involve catalytic hydrogenation.

-

Mild Removal: The Cbz group can be readily removed under mild conditions by catalytic hydrogenation (e.g., using H2 and Pd/C), which yields the free amine, toluene, and carbon dioxide.[10] This deprotection method is often compatible with a variety of other functional groups.

-

Alternative Deprotection: Acid-mediated deprotection can also be employed, providing flexibility in synthetic design.[10]

The presence of the Cbz group allows for selective reactions at the aldehyde functionality without interference from the nitrogen atom.

Applications in Drug Discovery and Medicinal Chemistry

Chiral piperidine scaffolds are prevalent in numerous clinically approved drugs and bioactive molecules, highlighting their importance as "privileged scaffolds" in medicinal chemistry.[7] These structures are often associated with favorable pharmacokinetic properties and the ability to interact with biological targets in a three-dimensional space.[7][11]

This compound serves as a crucial starting material for the synthesis of a variety of more complex molecules, including:

-

Alkaloid Synthesis: The piperidine ring is a core component of many alkaloids with diverse biological activities.

-

Asymmetric Synthesis: The aldehyde group can be elaborated through various carbon-carbon bond-forming reactions (e.g., Wittig, Grignard, aldol reactions) to introduce new stereocenters with high levels of stereocontrol.

-

Pharmaceutical Ingredients (APIs): This building block can be incorporated into the synthesis of APIs for a range of therapeutic areas, including central nervous system disorders, infectious diseases, and oncology.[7][12][13][14]

Workflow: Integration into a Drug Discovery Cascade

The following diagram illustrates the logical flow of how this compound is utilized in a typical drug discovery program.

Caption: A typical workflow illustrating the use of the title compound in drug discovery.

Conclusion

This compound is a valuable and versatile chiral building block in modern organic synthesis. Its well-defined stereochemistry and the presence of orthogonal functional groups—a protected amine and a reactive aldehyde—provide chemists with a powerful tool for the construction of complex, enantiomerically pure molecules. The strategic use of this intermediate will continue to be a key element in the development of novel therapeutics and other biologically active compounds.

References

-

G. C. Fu, "Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes," Journal of the American Chemical Society. Available at: [Link]

-

D. Menche, "Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary," Canadian Journal of Chemistry. Available at: [Link]

-

M. Sun, et al., "Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol," Organic Letters. Available at: [Link]

-

J. Zhang, et al., "Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts," Organic Letters. Available at: [Link]

-

N. J. Turner, et al., "Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines," PubMed Central. Available at: [Link]

-

Pharmaffiliates, "(R)-1-(Benzyloxycarbonyl)-2-piperidinecarboxylic Acid," Pharmaffiliates. Available at: [Link]

-

Chemspace, "1-[(benzyloxy)carbonyl]piperidine-2-carboxylic acid," Chemspace. Available at: [Link]

-

S. Singh, et al., "N-Benzyl piperidine Fragment in Drug Discovery," PubMed. Available at: [Link]

- Google Patents, "The synthetic method of N-benzyl-4-piperidinecarboxaldehyde," Google Patents.

-

A. J. L. Pombeiro, et al., "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds," PubMed. Available at: [Link]

-

S. G. O'Brien, et al., "Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics," MDPI. Available at: [Link]

-

PubChem, "1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid," PubChem. Available at: [Link]

-

M. A. Ansari, et al., "Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase," Nature. Available at: [Link]

-

E. De Clercq, et al., "Discovery of Piperidine-Linked Pyridine Analogues as Potent Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors," PubMed. Available at: [Link]

-

PubChem, "1-Piperidinecarboxaldehyde," PubChem. Available at: [Link]

-

PubChem, "Benzyl 4-formylpiperidine-1-carboxylate," PubChem. Available at: [Link]

-

O. N. Chupakhin, et al., "Synthesis of Morpholine-, Piperidine-, and N -Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents," ResearchGate. Available at: [Link]

-

R. C. D. Brown, et al., "A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines," PubMed Central. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 28697-09-8|(R)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 13. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for (R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde

Introduction

This compound, also known as (R)-N-Cbz-2-formylpiperidine or (R)-N-Cbz-pipecolinal, is a chiral synthetic building block of significant value in medicinal chemistry and pharmaceutical development. As a derivative of pipecolic acid, it serves as a versatile intermediate for the synthesis of complex nitrogen-containing heterocycles, including alkaloids and active pharmaceutical ingredients (APIs). The benzyloxycarbonyl (Cbz or Z) protecting group plays a crucial role by deactivating the otherwise nucleophilic piperidine nitrogen, preventing unwanted side reactions and allowing for precise chemical transformations at other positions of the molecule.

Accurate structural confirmation and purity assessment are paramount for its use in multi-step syntheses. This technical guide provides a detailed analysis of the expected spectroscopic signature of this compound, leveraging nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). While a unified, single-source dataset for this specific compound is not consistently published, this guide synthesizes a reliable and predictive spectroscopic profile based on established principles and data from closely related analogues.

Molecular Structure and Spectroscopic Implications

The chemical structure dictates the spectroscopic output. Key features of this compound include:

-

A Chiral Center: The C2 carbon is a stereocenter, which induces diastereotopicity in the adjacent ring protons (e.g., the two protons at C3), making them magnetically non-equivalent.

-

An Aldehyde Group: This group contains a highly deshielded proton and a characteristic carbonyl (C=O) functionality.

-

An N-Cbz Group: This carbamate contains a second carbonyl group and an aromatic ring. A critical feature is the restricted rotation around the amide C-N bond, which leads to the existence of rotational isomers (rotamers). This phenomenon can result in the doubling or significant broadening of peaks in the NMR spectra at room temperature.[1]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of the molecule in solution. The presence of rotamers is a key consideration in interpreting the spectra.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the piperidine ring, the Cbz group, and the aldehyde. Due to restricted amide bond rotation, many of these signals may appear as pairs of broader signals corresponding to the two major rotamers.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.65 | s (or d) | 1H | H-C(O) (Aldehyde) | The aldehyde proton is highly deshielded by the carbonyl group. It may show a small coupling to the C2 proton. |

| ~7.30 - 7.40 | m | 5H | Ar-H (Phenyl) | Protons of the aromatic ring of the Cbz group. |

| ~5.15 | m (or AB q) | 2H | -O-CH₂ -Ph | The benzylic protons are diastereotopic due to the chiral center at C2, often appearing as two doublets (an AB quartet) or a multiplet. |

| ~4.80 | m (br) | 1H | H-2 (Piperidine) | The proton at the chiral center, alpha to both the nitrogen and the aldehyde group. Expected to be broad due to rotamers. |

| ~4.10 | m (br d) | 1H | H-6 (axial) | One of the two protons at C6, adjacent to the nitrogen. |

| ~3.00 | m (br t) | 1H | H-6 (equatorial) | The second proton at C6. |

| ~1.40 - 1.90 | m | 6H | H-3, H-4, H-5 (Piperidine) | Complex, overlapping multiplet region for the remaining piperidine ring protons. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon spectrum provides complementary information, confirming the carbon skeleton and the presence of two distinct carbonyl groups.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~201.0 | C =O (Aldehyde) | Typical chemical shift for an aldehyde carbonyl carbon. |

| ~155.5 | C =O (Carbamate) | Characteristic shift for a carbamate carbonyl. |

| ~136.5 | Ar-C (ipso) | The quaternary carbon of the phenyl ring attached to the benzylic group. |

| ~128.5, 128.0, 127.8 | Ar-C H | Aromatic carbons of the Cbz group. |

| ~67.5 | -O-C H₂-Ph | The benzylic carbon of the Cbz group. |

| ~58.0 | C-2 (Piperidine) | The chiral carbon, shifted downfield by the adjacent nitrogen and aldehyde. |

| ~41.0 | C-6 (Piperidine) | Carbon adjacent to the nitrogen. May be broadened or split due to rotamers. |

| ~28.0, 25.0, 19.0 | C-3, C-4, C-5 | Aliphatic carbons of the piperidine ring. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence, a 45° pulse angle, a relaxation delay of 2-3 seconds, and accumulate 512-1024 scans for adequate signal-to-noise.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule, particularly the two distinct carbonyl groups.

Analysis of Key IR Absorptions

The spectrum is dominated by strong absorptions from the C=O and C-O bonds of the carbamate and aldehyde, as well as the C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3030 | Medium | C-H Stretch (Aromatic) | C-H stretching vibrations of the phenyl ring. |

| ~2940, 2860 | Medium | C-H Stretch (Aliphatic) | Asymmetric and symmetric stretching of C-H bonds in the piperidine ring. |

| ~2820, 2720 | Weak | C-H Stretch (Aldehyde) | Characteristic Fermi resonance doublet for the aldehyde C-H stretch. |

| ~1725 | Strong | C=O Stretch (Aldehyde) | A strong, sharp absorption for the aldehyde carbonyl. This is a key diagnostic peak. |

| ~1695 | Strong | C=O Stretch (Carbamate) | The carbamate carbonyl stretch, typically at a slightly lower frequency than the aldehyde due to resonance.[2] |

| ~1420 | Strong | C-N Stretch | Stretching vibration of the carbamate C-N bond. |

| ~1230 | Strong | C-O Stretch | C-O stretching of the carbamate group. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a single drop of the neat oil sample directly onto the crystal of an ATR-FT-IR spectrometer.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound with high precision.

Predicted Mass Spectrum (Electrospray Ionization - ESI)

In ESI, the molecule is typically observed as a protonated species or an adduct with a cation like sodium.

-

Calculated Molecular Weight: C₁₄H₁₇NO₃ = 247.1208 g/mol

-

Predicted [M+H]⁺: m/z 248.1281

-

Predicted [M+Na]⁺: m/z 270.1101

Key Fragmentation Pathways: The molecular ion is expected to undergo characteristic fragmentation, which can further support the structure:

-

Loss of the benzyl group (C₇H₇•): A fragment at m/z ~156, corresponding to the Cbz-piperidine aldehyde cation without the benzyl moiety.

-

Loss of the benzyloxy group (C₇H₇O•): A fragment corresponding to the remaining piperidine structure.

-

Decarboxylation (loss of CO₂): Loss of 44 Da from certain fragments.

Experimental Protocol: HRMS (ESI-Time-of-Flight)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use positive ion mode ESI with typical source parameters (e.g., capillary voltage of 3-4 kV).

-

Mass Analysis: Acquire data over a mass range of m/z 50-500 using a Time-of-Flight (TOF) analyzer for high-resolution measurement.

-

Data Analysis: Determine the accurate mass of the parent ions ([M+H]⁺, [M+Na]⁺) and compare them to the calculated values to confirm the elemental formula.

Workflow and Data Integration

The comprehensive characterization of this compound follows a logical workflow where each technique provides orthogonal, confirmatory data.

Caption: Workflow for the spectroscopic characterization of the title compound.

Conclusion

The structural identity and integrity of this compound can be unequivocally confirmed through a combination of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra provide detailed information on the carbon-hydrogen framework and reveal the dynamic nature of the molecule due to the presence of rotamers. IR spectroscopy offers rapid confirmation of key functional groups, especially the distinct aldehyde and carbamate carbonyls. Finally, HRMS validates the elemental composition with high accuracy. Together, these spectroscopic data form a unique fingerprint that is essential for quality control and for guiding the use of this important chiral intermediate in synthetic chemistry.

References

-

CAS Common Chemistry. Indolapril. CAS, a division of the American Chemical Society. Available at: [Link]. (Note: The CAS RN 80876-01-3 is for Indolapril, not the title compound, highlighting the importance of using chemical names for verification).

- Guo, B., et al. (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives..." The Royal Society of Chemistry.

- Engelke, A. D., et al. Supplemental Information for "Untargeted metabolomics and infrared ion spectroscopy..." Digital Commons@Becker.

-

MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link].

-

PubChem. 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link].

Sources

The Cornerstone of Chirality: An In-depth Technical Guide to the Stereochemistry and Application of N-Cbz-2-piperidinecarboxaldehyde

Abstract

N-Cbz-2-piperidinecarboxaldehyde is a pivotal chiral building block in modern medicinal chemistry. Its rigid, stereodefined piperidine scaffold is a privileged structure found in a multitude of pharmacologically active agents. The precise control of the stereocenter at the C2 position is paramount for achieving desired biological activity and minimizing off-target effects. This in-depth technical guide provides a comprehensive overview of the synthesis, stereochemical control, and analysis of N-Cbz-2-piperidinecarboxaldehyde. Furthermore, it delves into its critical role as a key intermediate in the synthesis of advanced drug candidates, with a particular focus on the development of Lysine-Specific Demethylase 1 (LSD1) inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chiral intermediate in their synthetic endeavors.

Introduction: The Significance of the Chiral Piperidine Scaffold

The piperidine ring is one of the most ubiquitous heterocyclic motifs in approved pharmaceuticals and biologically active natural products. Its conformational pre-organization and ability to present substituents in a well-defined three-dimensional arrangement make it an ideal scaffold for engaging with biological targets.[1] The introduction of a chiral center, particularly at the C2 position, dramatically expands the chemical space that can be explored, often leading to significant improvements in potency, selectivity, and pharmacokinetic properties.[2][3]

The benzyloxycarbonyl (Cbz or Z) protecting group plays a crucial role in the synthetic manipulation of piperidine derivatives.[4][5] By temporarily masking the nucleophilicity of the piperidine nitrogen, the Cbz group prevents unwanted side reactions and allows for precise chemical transformations at other positions of the ring. Its stability under a wide range of conditions and its straightforward removal via catalytic hydrogenation make it an invaluable tool for multi-step syntheses.[5]

This guide focuses on N-Cbz-2-piperidinecarboxaldehyde, a molecule that combines the strategic advantages of the Cbz protecting group with a reactive aldehyde functionality at a chiral center. This unique combination makes it a highly sought-after intermediate for the construction of complex molecular architectures.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure N-Cbz-2-piperidinecarboxaldehyde typically starts from the corresponding chiral N-Cbz-2-piperidinemethanol. The stereocenter is established early, often from commercially available chiral starting materials like (R)- or (S)-pipecolinic acid. The subsequent oxidation of the primary alcohol to the aldehyde must be performed under mild conditions to avoid racemization of the adjacent stereocenter. The Swern oxidation is a particularly effective and widely used method for this transformation.[2][6]

Causality in Synthetic Strategy: The Swern Oxidation

The Swern oxidation is chosen for its exceptionally mild reaction conditions, typically conducted at -78 °C.[6] This low temperature is critical for preserving the stereochemical integrity of the C2 position, which is susceptible to racemization under harsher oxidative or basic conditions. The reaction utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine.[7][2] This method avoids the use of heavy metals and provides the desired aldehyde in high yield with excellent functional group tolerance.

Caption: Workflow of the Swern Oxidation.

Detailed Experimental Protocol: Swern Oxidation of (S)-N-Cbz-2-piperidinemethanol

Disclaimer: This protocol is for informational purposes only and should be performed by qualified professionals in a well-equipped laboratory setting.

Materials:

-

(S)-N-Cbz-2-piperidinemethanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen atmosphere

Procedure:

-

A solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

-

A solution of DMSO (2.4 equivalents) in anhydrous DCM is added dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 30 minutes.

-

A solution of (S)-N-Cbz-2-piperidinemethanol (1.0 equivalent) in anhydrous DCM is then added dropwise, and the reaction is stirred for 1 hour at -78 °C.

-

Triethylamine (5.0 equivalents) is added, and the reaction mixture is allowed to warm to room temperature over 1 hour.

-

The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield (S)-N-Cbz-2-piperidinecarboxaldehyde.

Stereochemical Analysis

Ensuring the enantiomeric purity of N-Cbz-2-piperidinecarboxaldehyde is crucial for its application in drug synthesis. Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving baseline separation. For piperidine derivatives, polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), have demonstrated excellent enantioselectivity.[3]

| Parameter | Method A: Normal Phase | Method B: Polar Organic |

| Column | Chiralpak® IA | Chiralpak® ID |

| Mobile Phase | n-Hexane/Isopropanol (90:10 v/v) | Acetonitrile/Water/Ammonia (90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Expected Outcome | Baseline separation of enantiomers | Baseline separation of enantiomers |

NMR Spectroscopy

While standard ¹H and ¹³C NMR can confirm the chemical structure, specialized NMR techniques are required to determine enantiomeric purity. The use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between the enantiomers, allowing for their quantification by integration of the corresponding signals. For instance, the use of a chiral lanthanide shift reagent can lead to the separation of signals for the aldehyde proton or other protons in the piperidine ring. More advanced techniques, such as ¹⁹F NMR of derivatives made with a chiral fluorinated reagent, can also provide high-resolution separation of enantiomeric signals.

Application in Drug Discovery: Synthesis of a Key Intermediate for the LSD1 Inhibitor GSK2879552

The true value of a chiral building block is demonstrated in its successful application in the synthesis of complex and biologically important molecules. N-Cbz-2-piperidinecarboxaldehyde is a key precursor for a vital intermediate in the synthesis of GSK2879552, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a key epigenetic regulator and a validated target in oncology.

The synthesis involves a crucial reductive amination step where the chiral aldehyde (or a closely related derivative) is coupled with a chiral amine, (1R,2S)-1-amino-2-phenylcyclopropane.[4] This reaction forms the critical C-N bond and establishes the desired stereochemistry of the final piperidine-containing fragment of GSK2879552. The use of an enantiomerically pure aldehyde is essential to ensure the diastereomeric purity of the resulting secondary amine.

Caption: Role in GSK2879552 Synthesis.

The stereochemistry of the piperidine moiety in GSK2879552 is critical for its binding to the active site of LSD1 and for its overall pharmacological profile. The use of enantiomerically pure N-Cbz-2-piperidinecarboxaldehyde as a starting material is a testament to the importance of precise stereochemical control in modern drug development.

Conclusion

N-Cbz-2-piperidinecarboxaldehyde is more than just a chemical intermediate; it is a cornerstone for the construction of complex, chiral molecules with significant therapeutic potential. Its synthesis, particularly through stereoconserving methods like the Swern oxidation, and the rigorous analysis of its enantiomeric purity are critical steps in the drug discovery pipeline. The successful application of this building block in the synthesis of advanced drug candidates like the LSD1 inhibitor GSK2879552 underscores the profound impact of chirality and stereochemistry on biological function. As the demand for more selective and effective therapeutics continues to grow, the importance of versatile and stereochemically defined building blocks such as N-Cbz-2-piperidinecarboxaldehyde will only increase, making it an indispensable tool for medicinal chemists.

References

-

ResearchGate. (n.d.). Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase. [Link]

-

ResearchGate. (n.d.). Chemical structure of GSK2879552. [Link]

-

PubMed Central. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. [Link]

-

ResearchGate. (n.d.). Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. [Link]

-

Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

-

RSC Publishing. (n.d.). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. [Link]

-

PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

ResearchGate. (n.d.). Synthesis of lysine-specific demethylase-1 (LSD) inhibitor GSK2879552.... [Link]

-

ResearchGate. (n.d.). Synthesis of LSD‐1inhibitor GSK2879552 precursor 62 l by reductive.... [Link]

-

Chemistry Steps. (n.d.). Swern Oxidation Mechanism. [Link]

-

MDPI. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. [Link]

-

PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

-

ScienceDirect. (n.d.). The Swern Oxidation. [Link]

-

PubMed Central. (n.d.). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

-

ResearchGate. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. [Link]

-

MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

-

PubMed Central. (n.d.). Piperidine Azasugars Bearing Lipophilic Chains: Stereoselective Synthesis and Biological Activity as Inhibitors of Glucocerebrosidase (GCase). [Link]

-

NIH. (n.d.). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. [Link]

-

RSC Publishing. (n.d.). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. [Link]

-

PubMed. (n.d.). N-Benzyl piperidine Fragment in Drug Discovery. [Link]

-

ResearchGate. (n.d.). Highly Enantioselective Construction of the Polycyclic Piperazin-2-ones via NHC-Catalyzed [12 + 2] Cycloadditions. [Link]

-

ResearchGate. (n.d.). (PDF) New access to chiral pyrrolidine and piperidine β-enamino ketones. Application to the enantioselective synthesis of (–)-hygroline. [Link]

-

PubMed. (n.d.). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. [Link]

-

ResearchGate. (n.d.). An efficient and facile synthesis of N-Cbz-β-aminoalkanesulfonamides. [Link]

-

MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stability and Storage of (R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde

<_ _>

Abstract

(R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde, a chiral building block crucial in synthetic organic chemistry, is susceptible to degradation pathways that can compromise its purity, stereochemical integrity, and reactivity. This technical guide provides a comprehensive overview of the factors influencing its stability and outlines field-proven protocols for its optimal storage and handling. We delve into the primary degradation mechanisms—oxidation, racemization, and polymerization—and offer scientifically grounded strategies to mitigate these risks. Furthermore, this document details validated analytical methodologies for assessing the compound's purity and chiral integrity over time, ensuring its suitability for downstream applications in research and drug development.

Introduction: The Synthetic Utility and Inherent Lability

This compound is a valuable chiral intermediate employed in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. Its structure, featuring a piperidine ring, a stereocenter at the 2-position, a protective benzyloxycarbonyl (Cbz or Z) group, and a reactive aldehyde moiety, makes it a versatile synthon.

However, the very features that impart its synthetic utility also render it inherently unstable. The aldehyde functional group is prone to oxidation, while the alpha-proton's acidity makes the chiral center susceptible to racemization.[1][2] Understanding these liabilities is paramount for researchers to ensure the material's quality and the reproducibility of their synthetic results. This guide serves as an authoritative resource for scientists, providing the necessary expertise to preserve the integrity of this critical reagent.

Chemical Profile and Key Degradation Pathways

The stability of this compound is primarily dictated by the chemistry of its aldehyde group and the stereocenter at the C2 position. Several degradation pathways can occur if the compound is not stored and handled correctly.

Oxidation

The aldehyde functional group is highly susceptible to oxidation, particularly in the presence of atmospheric oxygen. This process converts the aldehyde to the corresponding carboxylic acid, (R)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid.[3] This impurity can interfere with subsequent reactions, such as reductive aminations or Wittig reactions, leading to lower yields and complex product mixtures.

Racemization

The proton on the chiral carbon (C2), being alpha to the carbonyl group, is acidic and can be abstracted. This leads to the formation of a planar enolate intermediate. Reprotonation of this enolate can occur from either face, leading to a loss of stereochemical integrity and the formation of the (S)-enantiomer. This process, known as racemization, is a significant concern for N-protected α-amino aldehydes.[1][2][4][5] Studies have shown that exposure to certain conditions, such as silica gel chromatography, can markedly accelerate racemization through keto-enol tautomerism.[1][2]

Aldol Condensation and Polymerization

Under basic conditions or upon prolonged storage, aldehydes can undergo self-condensation reactions (aldol reactions) or polymerization, leading to the formation of higher molecular weight impurities. While the steric hindrance from the piperidine ring and the Cbz group may slow this process, it remains a potential degradation pathway, especially at elevated temperatures.

The primary factors that accelerate these degradation pathways are Oxygen, Moisture, Heat, Light, and pH (presence of acid or base) .

Figure 1. Key degradation pathways for (R)-N-Cbz-2-piperidinecarboxaldehyde and the primary environmental factors that accelerate them.

Recommended Storage and Handling Protocols

To preserve the chemical and chiral integrity of this compound, adherence to strict storage and handling protocols is essential. The following recommendations are based on established best practices for sensitive aldehydes and chiral compounds.[6][7][8][9]

Optimal Storage Conditions

The primary goal of storage is to minimize exposure to the detrimental factors identified above.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or colder for long-term storage. | Low temperatures significantly reduce the rates of all degradation reactions, including oxidation, racemization, and polymerization.[7][8][9] |

| 2-8°C for short-term use. | Acceptable for brief periods, but not recommended for storage beyond a few days. | |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents the oxidation of the aldehyde to the carboxylic acid.[6] |

| Moisture | Store in a tightly sealed container, preferably within a desiccator. | The compound can be hygroscopic. Moisture can facilitate hydrolytic and other degradation pathways.[7][8] |

| Light | Store in an amber vial or otherwise protected from light. | Light can provide the energy to initiate and accelerate oxidative degradation.[8] |

| Container | Use glass vials with PTFE-lined caps. | Ensures an inert storage environment and a tight seal against moisture and oxygen ingress. |

Best Practices for Handling

Proper handling is as critical as correct storage. Every time the compound is accessed, there is a potential for introducing contaminants.

Protocol for Weighing and Dispensing:

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator (typically 30-60 minutes). This crucial step prevents condensation of atmospheric moisture onto the cold compound.[7][8]

-

Inert Atmosphere: If possible, perform weighing and handling inside a glovebox or under a gentle stream of inert gas.

-

Speed: Weigh the desired amount of the compound quickly to minimize its exposure to air and moisture.[7]

-

Resealing: Immediately after dispensing, flush the vial headspace with inert gas, tightly reseal the container, and wrap the cap with paraffin film for an extra barrier.

-

Return to Storage: Promptly return the sealed container to the recommended cold storage conditions.[8]

Methodologies for Stability and Purity Assessment

Regularly assessing the purity and enantiomeric excess of this compound is a cornerstone of quality control. A multi-technique approach is recommended for a comprehensive analysis.[10][11]

Figure 2. A typical workflow for the analytical qualification of (R)-N-Cbz-2-piperidinecarboxaldehyde.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantitative purity assessment.[10]

-

Purity Assessment (Reversed-Phase HPLC):

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid to improve peak shape).

-

Detection: UV at 254 nm.

-

Purpose: To separate the main compound from potential impurities like the oxidized carboxylic acid.

-

-

Enantiomeric Purity (Chiral HPLC):

-

Column: A chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives, is required.

-

Mobile Phase: Typically a normal-phase solvent system like hexane/isopropanol.

-

Detection: UV at 254 nm.

-

Purpose: To separate and quantify the (R)- and (S)-enantiomers, allowing for the determination of enantiomeric excess (e.e.).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is invaluable for confirming the structural integrity of the molecule.[10]

-

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as CDCl₃ or DMSO-d₆.

-

Key Signals to Monitor:

-

Aldehyde Proton (-CHO): A characteristic singlet or doublet, typically downfield (δ 9.5-10.0 ppm). The disappearance of this signal and the appearance of a broad carboxylic acid proton signal (>10 ppm) indicates oxidation.

-

Cbz Group Protons: Aromatic protons (δ ~7.3 ppm) and the benzylic CH₂ protons (δ ~5.1 ppm).

-

Piperidine Ring Protons: Complex multiplets in the aliphatic region.

-

-

Purpose: Provides a definitive structural fingerprint. The presence of unexpected signals can indicate impurities or degradation.

Conclusion

The stability of this compound is a critical parameter that directly impacts its successful application in synthesis. By understanding its primary degradation pathways—oxidation and racemization—researchers can implement effective mitigation strategies. The stringent adherence to the storage and handling protocols detailed in this guide—namely, storage at -20°C under an inert atmosphere and protection from light and moisture—is non-negotiable for preserving the compound's integrity. Regular analytical verification using HPLC and NMR ensures that the material meets the high standards of purity and stereochemical fidelity required for modern drug discovery and development.

References

- Yanfen Biotech (2024). Proper Storage and Handling Guidelines for Peptides. Yanfen Biotech.

- GenScript (n.d.). Peptide Storage and Handling Guidelines. GenScript.

- Bachem (n.d.). Handling and Storage Guidelines for Peptides. Bachem.

- Sigma-Aldrich (n.d.). Synthetic Peptide Handling & Storage Protocol. Sigma-Aldrich.

- Sigma-Aldrich (n.d.). Storage and Handling Synthetic Peptides. Sigma-Aldrich.

- BenchChem (2025). A Comparative Guide to Analytical Method Validation for Benzyl N-Boc-4-piperidinecarboxylate. BenchChem.

- Ito, A., Takahashi, R., Baba, Y., & Kyogoku, Y. (1975). A New Method to synthesize α-Aminoaldehydes. Chemical and Pharmaceutical Bulletin, 23(12), 3081-3087.

- Sigma-Aldrich (n.d.). Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.

- Lubell, W. D., & Rapoport, H. (1989). Configurational stability of N-protected .alpha.-amino aldehydes. Journal of the American Chemical Society, 111(10), 3874–3876.

- Ito, A. (1975). (Open Access) A New Method to synthesize α-Aminoaldehydes. SciSpace.

- BLDpharm (n.d.). 28697-09-8|(R)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid. BLDpharm.

- James, A. T., & Martin, A. J. P. (2009). Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids. PMC - NIH.

- BenchChem (n.d.). Confirming the Synthesis of N-benzyl-N',N''-diphenylguanidine: A Guide to Analytical Methods. BenchChem.

Sources

- 1. A New Method to synthesize α-Aminoaldehydes [jstage.jst.go.jp]

- 2. (Open Access) A New Method to synthesize α-Aminoaldehydes (1975) | Akira Ito | 101 Citations [scispace.com]

- 3. 28697-09-8|(R)-1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genscript.com [genscript.com]

- 7. bachem.com [bachem.com]

- 8. 合成肽的处理和储存实验方案 [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]